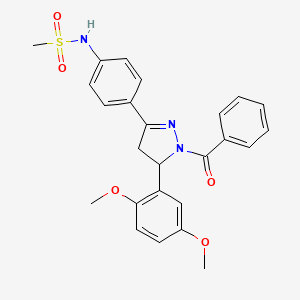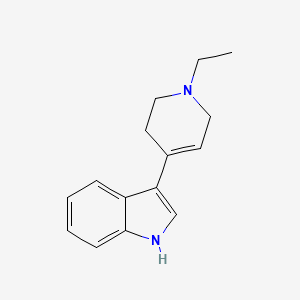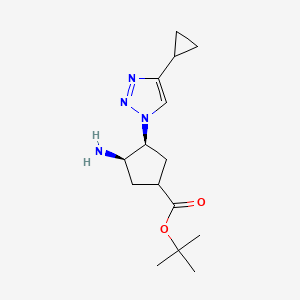![molecular formula C14H16N4O4 B2535336 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine CAS No. 2034479-38-2](/img/structure/B2535336.png)
2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and an oxazole-piperidine moiety
Mechanism of Action
Target of Action
The primary targets of Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in various biological processes. Glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase is involved in protein degradation.
Mode of Action
Isoxazol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated pyrazine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted pyrazines.
Scientific Research Applications
2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyridine
- 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}benzene
- 2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}thiophene
Uniqueness
2-methoxy-6-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its combination of a pyrazine ring with an oxazole-piperidine moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-12-7-15-8-13(17-12)21-10-3-2-6-18(9-10)14(19)11-4-5-16-22-11/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPTPXUYNEALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2535253.png)
![5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide](/img/structure/B2535256.png)
![5,6-dimethyl-N-[4-(phenylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2535259.png)
![methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate](/img/structure/B2535260.png)

![1'-(3-methoxybenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2535265.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535267.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2535268.png)
amino]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate](/img/structure/B2535269.png)

![N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2535271.png)


